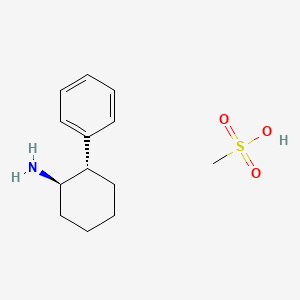
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- is a chemical compound with the molecular formula C13H19NO3S It is a derivative of cyclohexylamine, featuring a phenyl group and a monomethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- typically involves the reaction of cyclohexylamine with phenylacetic acid under specific conditions to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated products
Scientific Research Applications
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- can be compared with other similar compounds such as:
Cyclohexylamine: Lacks the phenyl and monomethanesulfonate groups, resulting in different chemical properties and reactivity.
Phenylcyclohexylamine: Contains a phenyl group but lacks the monomethanesulfonate group, leading to variations in its chemical behavior.
Methanesulfonate derivatives: Other compounds with methanesulfonate groups may exhibit similar reactivity but differ in their overall structure and applications.
Properties
CAS No. |
38727-07-0 |
|---|---|
Molecular Formula |
C13H21NO3S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
methanesulfonic acid;(1R,2S)-2-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H17N.CH4O3S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7,11-12H,4-5,8-9,13H2;1H3,(H,2,3,4)/t11-,12+;/m0./s1 |
InChI Key |
PXJIQRJEFQMXDY-ZVWHLABXSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(C(C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



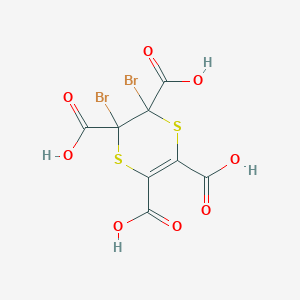
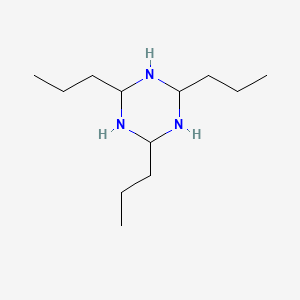
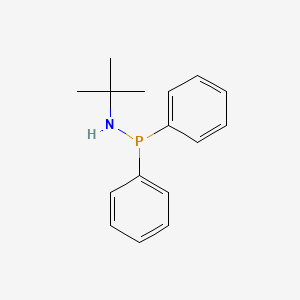
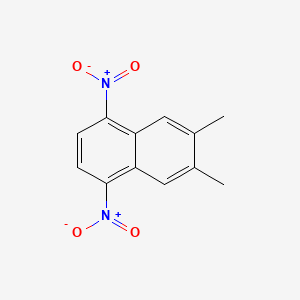
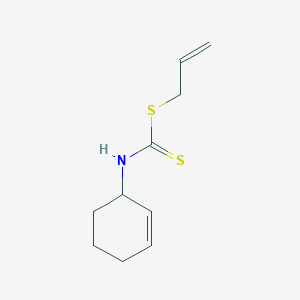
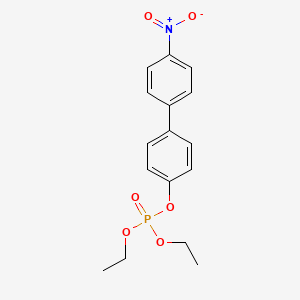
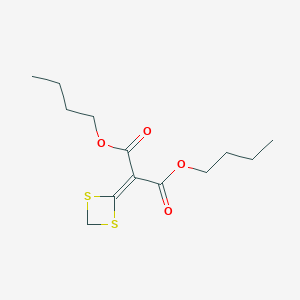

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
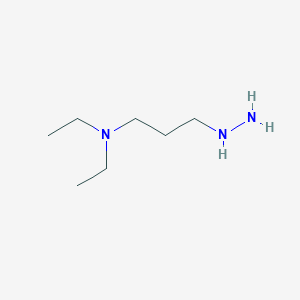
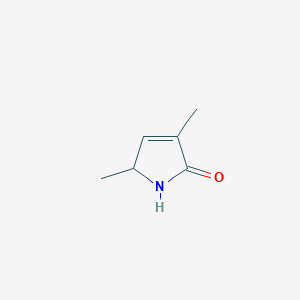
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
